4-{[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]amino}benzamide
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Overview
Description
4-[(E)-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE typically involves the condensation reaction between 4-aminobenzamide and 3-hydroxy-4-methoxybenzaldehyde. The reaction is carried out in a suitable solvent such as methanol or ethanol under reflux conditions. The reaction mixture is stirred at room temperature for a specific duration, leading to the formation of the Schiff base as an orange precipitate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
4-[(E)-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its antimicrobial, antioxidant, and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[(E)-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The Schiff base moiety allows for interactions with various biological molecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
- 4-{[1-(2-hydroxyphenyl)ethylidene]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
Uniqueness
4-[(E)-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE is unique due to its specific structural features, such as the presence of both hydroxyl and methoxy groups on the aromatic ring, which can influence its reactivity and biological activity. Its ability to form stable Schiff base complexes with various metal ions also sets it apart from other similar compounds.
Properties
Molecular Formula |
C15H14N2O3 |
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Molecular Weight |
270.28 g/mol |
IUPAC Name |
4-[(3-hydroxy-4-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O3/c1-20-14-7-2-10(8-13(14)18)9-17-12-5-3-11(4-6-12)15(16)19/h2-9,18H,1H3,(H2,16,19) |
InChI Key |
PBDPFNDCDKEXSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)C(=O)N)O |
Origin of Product |
United States |
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